molecular formula C7H8N4O3 B8762156 3-amino-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 78932-78-2

3-amino-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

Cat. No. B8762156
CAS RN: 78932-78-2
M. Wt: 196.16 g/mol
InChI Key: FSIUOVVEBJPIEV-UHFFFAOYSA-N
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Patent
US04504662

Procedure details

1.4 g of 6-chloro-5-cyano-1,3-dimethyluracil was stirred together with a mixture of 150 ml of methanol, 6.0 g of sodium acetate trihydrate and 3.0 g of hydroxylamine hydrochloride at room temperature for 3 hours. Resulting precipitates were recovered by filtration and washed with 10 ml of water twice and then with 5 ml of methanol. The precipitates were recrystallized from dimethylformamide-water to give 1.2 g of light yellow prisms, melting point: 280°-284° C. (decomp.). Ultraviolet absorption spectrum: λmax H2O 266 nm (ε=8780)
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[C:12]#[N:13].[OH2:14].O.O.C([O-])(=O)C.[Na+].Cl.[NH2:23]O>CO>[NH2:13][C:12]1[O:14][N:23]=[C:2]2[C:3]=1[C:4](=[O:11])[N:5]([CH3:10])[C:6](=[O:9])[N:7]2[CH3:8] |f:1.2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=C(C(N(C(N1C)=O)C)=O)C#N
Name
Quantity
6 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Resulting
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with 10 ml of water twice
CUSTOM
Type
CUSTOM
Details
The precipitates were recrystallized from dimethylformamide-water

Outcomes

Product
Name
Type
product
Smiles
NC=1ON=C2N(C(N(C(C21)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.